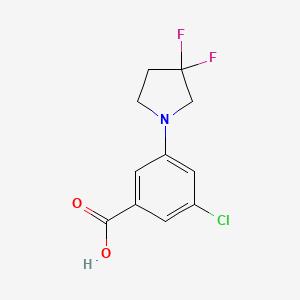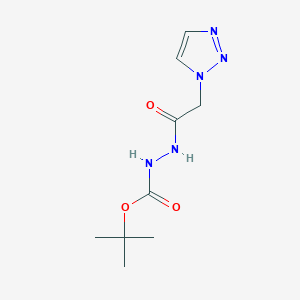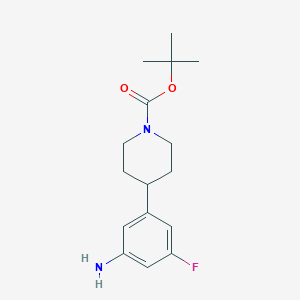![molecular formula C12H13F3N2 B15339917 3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B15339917.png)
3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine is a compound that features an indole ring substituted with a trifluoromethyl group at the 6-position and a propanamine chain at the 1-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable scaffold in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under metal-free or metal-catalyzed conditions
Attachment of the Propanamine Chain: The propanamine chain can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable alkyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on cost-effectiveness, yield, and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, and other electrophiles.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced trifluoromethyl or propanamine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
6-Trifluoromethylindole: A simpler indole derivative with only the trifluoromethyl group.
3-(Trifluoromethyl)thioindole: An indole derivative with a trifluoromethylthio group.
Uniqueness: 3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine is unique due to the combination of the trifluoromethyl group and the propanamine chain, which enhances its biological activity and potential therapeutic applications compared to other indole derivatives .
Eigenschaften
Molekularformel |
C12H13F3N2 |
|---|---|
Molekulargewicht |
242.24 g/mol |
IUPAC-Name |
3-[6-(trifluoromethyl)-1H-indol-3-yl]propan-1-amine |
InChI |
InChI=1S/C12H13F3N2/c13-12(14,15)9-3-4-10-8(2-1-5-16)7-17-11(10)6-9/h3-4,6-7,17H,1-2,5,16H2 |
InChI-Schlüssel |
INCWBAJKRFWMNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)
![6-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B15339843.png)



[(trimethylsilyl)methyl]amine](/img/structure/B15339861.png)
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15339872.png)
![2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide](/img/structure/B15339881.png)




![4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B15339916.png)
